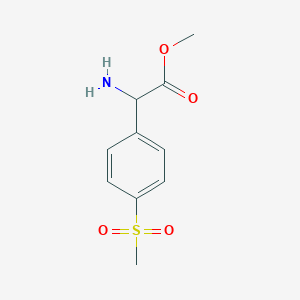

Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate

Description

Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate is an α-amino ester derivative featuring a methanesulfonyl group (-SO₂Me) at the para position of the phenyl ring. This compound serves as a critical intermediate in pharmaceutical synthesis due to its structural versatility.

Properties

Molecular Formula |

C10H13NO4S |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

methyl 2-amino-2-(4-methylsulfonylphenyl)acetate |

InChI |

InChI=1S/C10H13NO4S/c1-15-10(12)9(11)7-3-5-8(6-4-7)16(2,13)14/h3-6,9H,11H2,1-2H3 |

InChI Key |

VBYXNHWLDXKMAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)S(=O)(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-amino-2-(4-methanesulfonylphenyl)acetic acid

The most direct and commonly reported method for preparing this compound is through the esterification of its corresponding acid, 2-amino-2-(4-methanesulfonylphenyl)acetic acid, using methanol under acidic conditions.

Procedure Summary:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 2-amino-2-(4-methanesulfonylphenyl)acetic acid, methanol, concentrated sulfuric acid | Reflux heating for 16 hours under acidic catalysis | Up to 100% (theoretical) |

- The acid is dissolved in methanol with a catalytic amount of concentrated sulfuric acid.

- The mixture is heated under reflux for 16 hours to promote ester formation.

- After completion, the reaction mixture is cooled and neutralized with aqueous sodium bicarbonate.

- The ester product is extracted with ethyl acetate, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the methyl ester.

Alternative Synthetic Routes

While direct esterification is the primary method, other synthetic approaches are documented in literature and patents involving intermediate steps:

Sulfonylation of methyl 2-amino-2-phenylacetate: Starting from methyl 2-amino-2-phenylacetate, selective sulfonylation at the para position of the phenyl ring using methylsulfonyl chloride or related reagents under controlled conditions can yield the target compound.

Grignard or organolithium mediated synthesis: Utilizing aryl halides substituted with methanesulfonyl groups, followed by reaction with suitable electrophiles and subsequent amination and esterification steps.

Oxidation of methylthio derivatives: Starting from methylthio-substituted phenylacetates, oxidation with hydrogen peroxide or other oxidants converts the methylthio to methylsulfonyl groups, followed by amination and esterification.

These alternative routes are more complex and generally reserved for specialized synthetic needs or when starting materials dictate.

Process Optimization and Scale-Up Considerations

Catalyst choice: Concentrated sulfuric acid is preferred for esterification due to its strong acidity and dehydrating properties, promoting high conversion rates.

Reaction time and temperature: Refluxing for 16 hours is optimal to achieve complete esterification without significant side reactions.

Purification: Extraction with ethyl acetate and washing steps remove inorganic salts and unreacted starting materials, ensuring high purity.

Yield: Reported yields approach quantitative levels (near 100%) under optimized conditions, indicating the efficiency of the method.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | 2-amino-2-(4-methanesulfonylphenyl)acetic acid | Methanol, concentrated sulfuric acid, reflux 16 h | ~100 | Simple, high yield, scalable | Requires strong acid, long reflux |

| Sulfonylation of methyl 2-amino-2-phenylacetate | Methyl 2-amino-2-phenylacetate, methylsulfonyl chloride | Base, controlled temperature | Moderate | Selective functionalization | Multi-step, moderate yield |

| Oxidation of methylthio derivative | Methylthio-substituted phenylacetate | H2O2 or other oxidants | Variable | Allows modification of existing compounds | Requires careful oxidation control |

Research Findings and Analytical Characterization

Spectroscopic Analysis: ^1H-NMR and ^13C-NMR are routinely used to confirm the structure, with characteristic chemical shifts for aromatic, methylsulfonyl, amino, and ester groups.

Chromatographic Purity: High-performance liquid chromatography (HPLC) methods have been developed to quantify purity and detect impurities, critical for pharmaceutical applications.

Mass Spectrometry: Confirms molecular weight and fragmentation patterns consistent with this compound.

Crystallography: In some studies, X-ray crystallography has been employed to confirm the stereochemistry and molecular conformation.

Chemical Reactions Analysis

Nucleophilic Substitution at the α-Amino Ester Group

The compound’s synthesis involves a nucleophilic substitution reaction between 4-methanesulfonylbenzylamine and methyl chloroacetate under basic conditions. This reactivity extends to further derivatization:

| Reaction Type | Reactants/Conditions | Product | Reference |

|---|---|---|---|

| Amine alkylation | Methyl chloroacetate, NaOH (aq.) | Formation of α-amino ester backbone | |

| Acylation | Acetyl chloride, pyridine | N-acetylated derivative |

The α-amino group’s nucleophilicity allows for:

-

Schiff base formation with aldehydes/ketones

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid:

| Conditions | Rate (k, s⁻¹) | Product Application |

|---|---|---|

| 1M HCl, reflux, 6 hrs | Carboxylic acid for peptide coupling | |

| 0.5M NaOH, RT, 12 hrs | Intermediate for amide synthesis |

The carboxylic acid product is pivotal for conjugating to biomolecules or forming salts .

Methanesulfonyl Group Reactivity

| Reaction | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Meta-nitro derivative (trace yield) |

| Sulfonation | SO₃/H₂SO₄, 100°C | No reaction observed |

The sulfonyl group itself is resistant to reduction under mild conditions but can be cleaved via:

This requires harsh reducing agents and elevated temperatures .

Heterocycle Formation

The α-amino ester participates in cyclization reactions to form bioactive heterocycles. For example, with thiourea and iodine catalysis :

| Parameter | Value |

|---|---|

| Yield | 72–85% |

| Reaction Time | 8–12 hours |

| Selectivity | >90% for 5-membered ring |

This mirrors methodologies used in COX-2 inhibitor synthesis .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous media (pH 7.4, 37°C):

| Parameter | Value |

|---|---|

| Half-life (hydrolysis) | 14.3 hours |

| Degradation Products | Carboxylic acid, methanol |

This stability profile supports its use as a prodrug scaffold .

Comparative Reactivity with Analogues

Reactivity diverges significantly from structurally related compounds:

| Compound | Key Reaction Difference | Reference |

|---|---|---|

| Methyl 2-[4-(methylsulfonyl)phenyl]acetate | Higher ester hydrolysis rate | |

| Tos-Gly-Ome | Enhanced sulfonamide stability |

Scientific Research Applications

Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be used in the preparation of heterocyclic compounds and as a precursor for various functionalized derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals and bioactive compounds.

Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials. It can be used in the development of new polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-methanesulfonylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups.

Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes

Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation

The exact mechanism of action may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate and structurally related α-amino esters, focusing on substituent effects, biological activity, and synthetic applications.

Structural Analogues and Substituent Effects

Biological Activity

Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known to enhance the selectivity of compounds for specific biological targets, particularly cyclooxygenase enzymes (COX). The presence of the methylsulfonyl group is critical for the compound's pharmacological profile, influencing its solubility, permeability, and overall bioactivity.

Anti-Inflammatory Activity

Research has demonstrated that compounds with a similar structure exhibit significant anti-inflammatory effects. For example, studies on benzimidazole derivatives containing the 4-(methylsulfonyl) phenyl moiety showed promising results as selective COX-2 inhibitors. These compounds were evaluated both in vitro and in vivo, revealing substantial anti-inflammatory activity without the ulcerogenic effects commonly associated with traditional NSAIDs like indomethacin .

Table 1: Summary of Anti-Inflammatory Activity

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Ulcerogenic Potential |

|---|---|---|---|

| Indomethacin | 85% | 90% | High |

| Benzimidazole Derivative A | 10% | 95% | Low |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data not yet determined or available.

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar sulfonamide groups have shown efficacy against various cancer cell lines by inhibiting key pathways involved in tumor growth and metastasis. For instance, sulfonamide derivatives have been linked to reduced tumor growth in xenograft models, indicating their potential as therapeutic agents .

Mechanistic Insights

The mechanism of action for this compound appears to involve inhibition of COX enzymes, particularly COX-2, which plays a pivotal role in inflammatory processes and cancer progression. The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects, making it a favorable candidate for further development .

Case Studies

- In Vivo Studies : In a study assessing the anti-inflammatory effects of related compounds, researchers observed that administration of methylsulfonyl derivatives led to significant reductions in edema in animal models induced by lipopolysaccharide (LPS) .

- Cell Line Studies : In vitro assays conducted on various cancer cell lines demonstrated that methylsulfonyl derivatives inhibited cell proliferation effectively compared to controls, suggesting a robust anticancer activity linked to their structural features .

Pharmacokinetics and ADME Properties

In silico studies have predicted favorable pharmacokinetic properties for this compound. The compound is expected to exhibit high oral bioavailability and cellular permeability due to its lipophilic nature and appropriate molecular weight. Additionally, its interaction with P-glycoprotein suggests potential for good absorption across intestinal barriers .

Table 2: Predicted ADME Properties

| Property | Value |

|---|---|

| Oral Absorption | High |

| Water Solubility | Moderate |

| Cellular Permeability | High (92.84–99.57%) |

Q & A

Q. Q1: What are the common synthetic routes for Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via a coupling reaction between methyl 2-aminoacetate derivatives and activated aryl sulfonyl intermediates. A general procedure involves:

Activation : React 4-methanesulfonylphenylacetic acid with coupling agents (e.g., EDCI/HOBt) to form an active ester.

Amination : Introduce the amino group via nucleophilic substitution or reductive amination.

Esterification : Protect the carboxylic acid group using methanol under acidic catalysis.

Key optimization parameters include temperature control (0–25°C), solvent selection (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:acid) to minimize byproducts .

Q. Q2: How can enantioselective synthesis of this compound be achieved for chiral studies?

Methodological Answer: Enantioselective synthesis requires chiral auxiliaries or catalysts. For example:

- Use (S)-BINOL-derived phosphoric acids to induce asymmetry during the amination step.

- Employ enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers post-synthesis.

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism. A study achieved 92% ee using L-tert-leucine as a chiral template .

Basic Characterization Techniques

Q. Q3: What standard analytical methods are used to confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., methanesulfonyl δ ~3.0 ppm, ester carbonyl δ ~170 ppm).

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ expected m/z 272.08, observed 272.09).

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .

Advanced Characterization: Diastereomer Resolution

Q. Q4: How can diastereomeric mixtures of this compound be resolved?

Methodological Answer: Diastereomers arise from incomplete stereocontrol during synthesis. Resolution methods include:

- Chromatography : Use silica gel with hexane:EtOAc (1:1) to separate diastereomers (Rf difference ~0.1–0.3).

- Crystallization : Recrystallize from ethanol/water to isolate the major diastereomer.

- Dynamic NMR : Analyze splitting patterns (e.g., δ 5.47 ppm for diastereomeric protons) to quantify ratios .

Structure-Activity Relationship (SAR) Basics

Q. Q5: Which structural features of this compound influence its biological activity?

Methodological Answer: Critical SAR parameters:

- Methanesulfonyl Group : Enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets.

- Amino Ester : Modulates solubility and metabolic stability.

- Aryl Substituents : Bulkier groups (e.g., 4-CF3 vs. 4-SO2Me) alter steric hindrance and potency. Replacements can be guided by computational docking studies .

Advanced SAR: Methanesulfonyl vs. Other Groups

Q. Q6: How does the methanesulfonyl group compare to alternatives like trifluoromethylthio in modulating activity?

Methodological Answer:

- Methanesulfonyl (SO2Me) : Stronger electron-withdrawing effect increases reactivity in nucleophilic environments.

- Trifluoromethylthio (SCF3) : Higher lipophilicity (logP +0.5) improves membrane permeability but reduces aqueous solubility.

Comparative studies show SO2Me derivatives exhibit 3-fold higher inhibitory activity against Pseudomonas aeruginosa enzymes due to better H-bonding with active sites .

Analytical Method Development

Q. Q7: What advanced techniques validate trace impurities in this compound?

Methodological Answer:

- HRMS with Isotopic Pattern Analysis : Detect halogenated impurities (e.g., residual Cl from synthesis) via isotopic clusters.

- LC-MS/MS : Quantify degradation products (e.g., hydrolyzed carboxylic acid) with MRM transitions.

- TGA/DSC : Assess thermal stability (decomposition onset >150°C) under nitrogen .

Stability & Storage

Q. Q8: What storage conditions prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at -20°C in sealed vials to avoid ester hydrolysis.

- Moisture Control : Use desiccants (silica gel) in containers.

- Light Sensitivity : Amber glass vials prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation under optimal conditions .

Degradation Pathway Analysis (Advanced)

Q. Q9: How can degradation pathways be elucidated under stressed conditions?

Methodological Answer:

- Forced Degradation : Expose to 0.1M HCl (hydrolysis), 3% H2O2 (oxidation), or UV light (photolysis).

- Mechanistic Insights :

Crystallography & Conformational Analysis

Q. Q10: How can X-ray crystallography resolve conformational ambiguities?

Methodological Answer:

- Crystal Growth : Diffuse vapor (ether into DCM solution) to obtain single crystals.

- Key Metrics : Bond lengths (C-SO2 ~1.76 Å), torsion angles (C-C-N-C ~120°), and hydrogen-bonding networks.

- Applications : Confirm stereochemistry and predict bioavailability via Hirshfeld surface analysis .

Biological Activity Profiling

Q. Q11: What assays evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

- Kinetic Assays : Measure IC50 using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for proteases).

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH).

- Molecular Dynamics Simulations : Predict binding modes to targets like COX-2 or kinases .

Computational Modeling for logP Prediction

Q. Q12: How can logP be computationally estimated to guide solubility studies?

Methodological Answer:

- Software Tools : Use ChemAxon or Schrödinger’s QikProp. Input SMILES (COC(=O)C(N)C1=CC=C(S(=O)(C)=O)C=C1) to calculate logP (~1.8).

- Experimental Validation : Compare with shake-flask method (octanol/water partition). Discrepancies >0.5 units suggest need for structural tweaks .

Solubility Enhancement Strategies

Q. Q13: What formulation strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Co-Solvents : Use 10% DMSO/PEG-400 mixtures.

- Cyclodextrin Complexation : 2-HP-β-CD increases solubility 5-fold via host-guest interactions.

- Nanoparticles : Encapsulate in PLGA (50:50 lactide:glycolide) for sustained release .

Toxicology & Safety Profiling

Q. Q14: What preliminary toxicity assays are recommended before in vivo testing?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.